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molecular formula C8H10N2O2 B1661927 2-Ethyl-5-nitroaniline CAS No. 20191-74-6

2-Ethyl-5-nitroaniline

Cat. No. B1661927
M. Wt: 166.18 g/mol
InChI Key: MMZWMCKTKJKIMC-UHFFFAOYSA-N
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Patent
US08349861B2

Procedure details

2-ethylaniline (12.1 g, 99.8 mmol, 1 equiv) was dissolved in concentrated sulphuric acid (50 ml) and cooled down to 0° C. Fuming nitric acid (9.3 g, 147.6 mmol, 1.5 equiv) was then added slowly keeping the temperature below 5° C. The reaction was left warm up to room temperature and stirred overnight. The reaction mixture was poured onto ice-water (250 ml) and neutralised with sodium hydroxide 6M. The solid was filtered off and dried in an oven to remove as much water as possible. The red solid was then taken up in petrol (250 ml×4) and decanted over filter paper to crystallise out the desired compound as yellow solid. (2.7 g, 17%). 1H NMR spectra were recorded at ambient temperature using a Bruker Advance DRX (400 MHz) spectrometer, both with a triple resonance 5 mm probe. Chemical shifts are expressed in ppm relative to tetramethylsilane.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5])[CH3:2].[N+:10]([O-])([OH:12])=[O:11].[OH-].[Na+]>S(=O)(=O)(O)O>[CH2:1]([C:3]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:4]=1[NH2:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
C(C)C1=C(N)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
9.3 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
WAIT
Type
WAIT
Details
The reaction was left
TEMPERATURE
Type
TEMPERATURE
Details
warm up to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water (250 ml)
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried in an oven
CUSTOM
Type
CUSTOM
Details
to remove as much water as possible
CUSTOM
Type
CUSTOM
Details
decanted
FILTRATION
Type
FILTRATION
Details
over filter paper
CUSTOM
Type
CUSTOM
Details
to crystallise out the desired compound as yellow solid
CUSTOM
Type
CUSTOM
Details
were recorded at ambient temperature

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)C1=C(N)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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